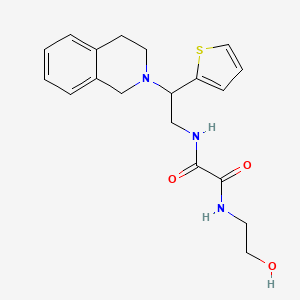

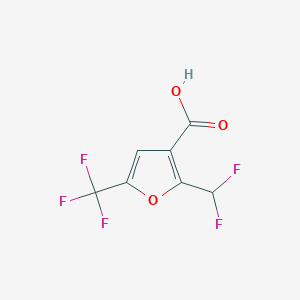

3-(Isocyanatomethyl)-3-methyloxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Isocyanatomethyl)-3-methyloxetane , also known by its IUPAC name 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane , is an organic compound classified as an aliphatic diisocyanate . Unlike its more common counterpart, hexamethylene diisocyanate (HDI), which is widely used in polyurethane foam production, this compound is produced in smaller quantities and finds specialized applications .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. While I don’t have specific synthetic pathways for this compound, it typically starts from cyclohexane derivatives and involves isocyanate functionalization. Researchers have explored various methods to achieve this, including cycloaliphatic ring-opening reactions and selective isocyanate group introduction .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two reactive isocyanate groups attached. These isocyanate groups exhibit differences in reactivity between primary and secondary NCO groups. The presence of methyl groups linked to the cyclohexane ring broadens its compatibility with resins and solvents. The inherent cycloaliphatic ring confers heightened rigidity and an elevated glass transition temperature to products based on this compound .

Chemical Reactions Analysis

- Coating Applications : It is used in enamel coatings that resist abrasion and degradation from ultraviolet light, making it suitable for exterior aircraft paint .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Photocycloaddition Reactions

One study detailed the photocycloaddition of 2,2-diisopropyl-1,3-dioxol with methyl trimethylpyruvate, leading to a bicyclic oxetane in high diastereoisomeric excess. This process, facilitated by the presence of oxetane structures, highlights the potential of 3-(Isocyanatomethyl)-3-methyloxetane in synthesizing complex molecular frameworks with high stereocontrol, which could be crucial in pharmaceutical synthesis and material science (Buhr et al., 1996).

Formation of Complex Organic Molecules

Another research focused on the formation routes of methyl isocyanate (CH3NCO), a molecule relevant to the study of interstellar chemistry and potentially related to this compound through isocyanate chemistry. This study not only extends the understanding of organic molecule formation in space but also suggests synthetic pathways that could be applied in laboratory settings to create complex molecules from simpler isocyanate-containing precursors (Ligterink et al., 2017).

Photodynamic Therapy (PDT) for Cancer

Research into near-infrared (NIR) photosensitizers for fluorescence imaging and photodynamic therapy of cancer has explored compounds structurally related to oxetanes, indicating the potential of this compound derivatives in medical applications. These compounds could serve as dual-function agents for both imaging and therapy, offering a non-invasive treatment option for tumors (Patel et al., 2016).

Chemical Modification and Material Science

The ability to modify polymer side chains through isocyanide-based multicomponent reactions (IMCRs) suggests applications in materials science, where this compound could be a key component. By adjusting polymer properties such as cloud point and glass transition temperatures, researchers can tailor materials for specific applications, enhancing their biomedical potential (Sehlinger et al., 2015).

Corrosion Protection

A study on the corrosion protection and adhesion properties of epoxy coatings applied on steel substrates pre-treated with a sol-gel-based silane coating filled with functionalized graphene oxide nanosheets highlights another application. This research demonstrates the utility of isocyanate functionality in enhancing the durability and effectiveness of protective coatings, potentially including those derived from this compound (Parhizkar et al., 2018).

Propiedades

IUPAC Name |

3-(isocyanatomethyl)-3-methyloxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2-7-5-8)3-9-4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRSSLDTHCSJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260665-88-0 |

Source

|

| Record name | 3-(isocyanatomethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

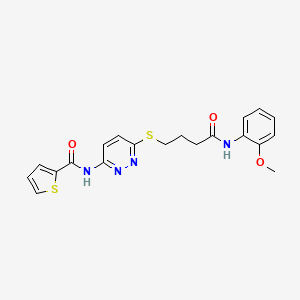

![N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2915872.png)

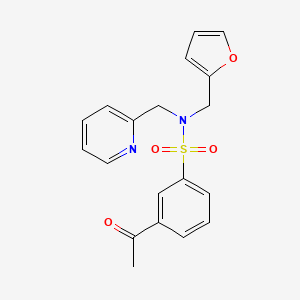

![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)

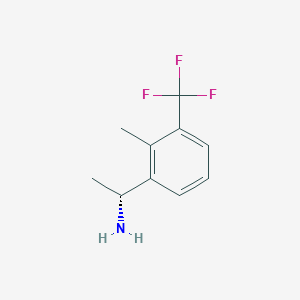

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)

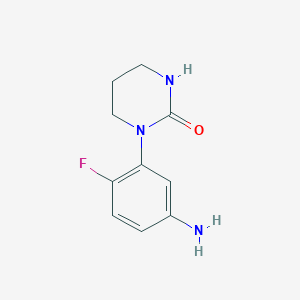

![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)